

Application Notes and Protocols: Utilizing Cyp51 Inhibitors in Combination with Other Antifungals

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Compound of Interest

Compound Name: Cyp51-IN-17

Cat. No.: B15563333

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Audience: Researchers, scientists, and drug development professionals.

Introduction

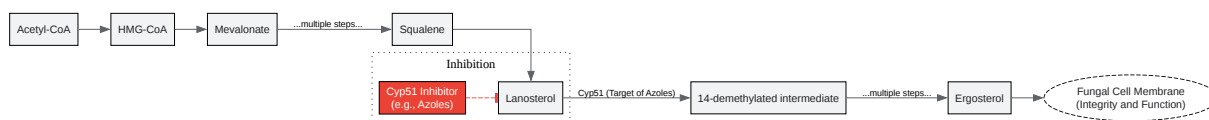
Sterol 14 α -demethylase (Cyp51) is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Inhibition of Cyp51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth, making it a prime target for antifungal drugs.[3][4] The most prominent class of Cyp51 inhibitors are the azole antifungals.[3][4]

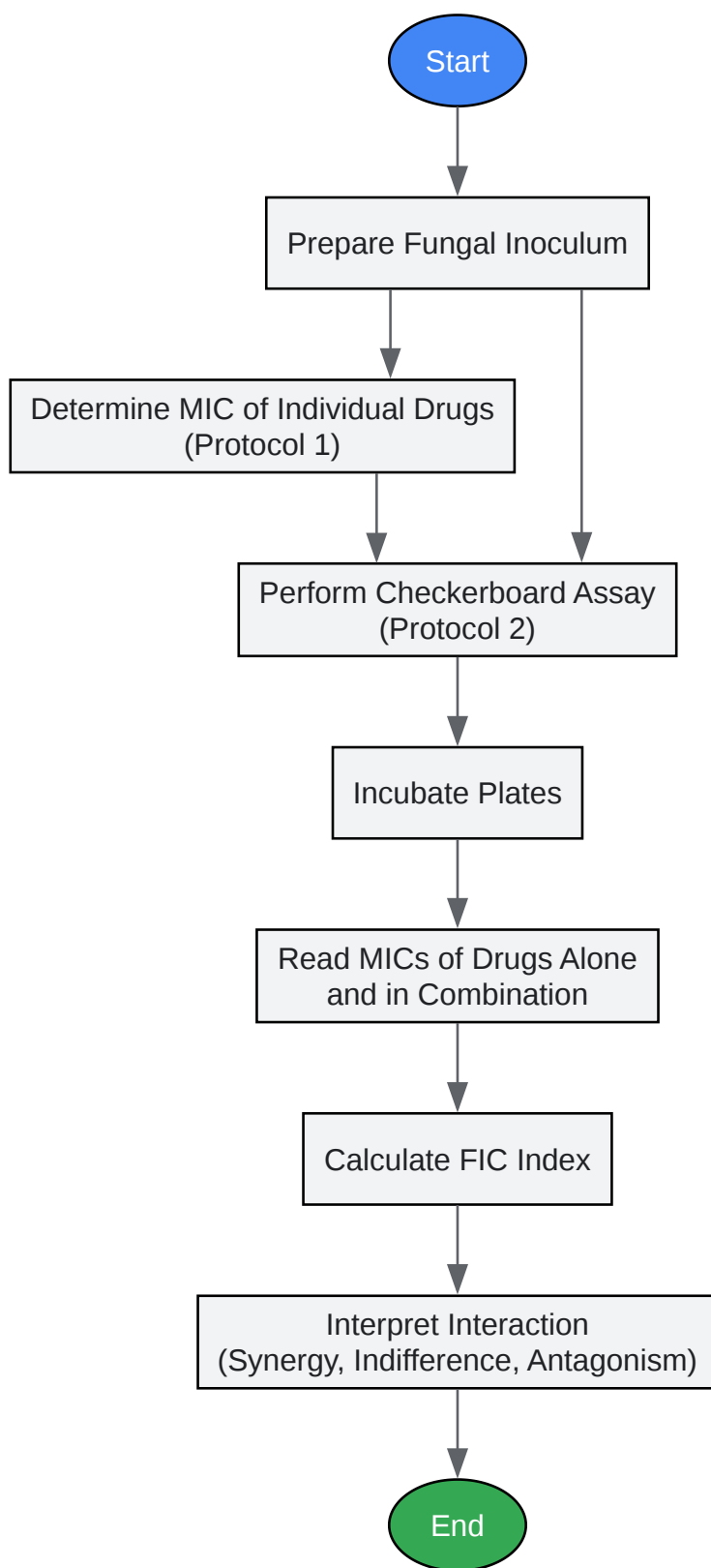
The emergence of antifungal resistance and the limited number of available antifungal drug classes necessitate the exploration of new therapeutic strategies. Combination therapy, involving the use of a Cyp51 inhibitor with another antifungal agent, offers a promising approach to enhance antifungal activity, broaden the spectrum of activity, reduce the effective dose of individual agents, and combat the development of resistance.

These notes provide an overview of the principles and methodologies for evaluating the synergistic potential of Cyp51 inhibitors in combination with other antifungal compounds.

Mechanism of Action: The Ergosterol Biosynthesis Pathway

Cyp51 is a key enzyme in the conversion of lanosterol to ergosterol. By inhibiting this step, azole antifungals and other Cyp51 inhibitors deplete ergosterol and cause the accumulation of 14 α -methylated sterols, which disrupt the structure and function of the fungal cell membrane.





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References

- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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